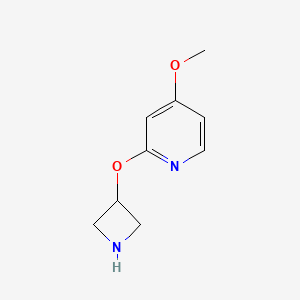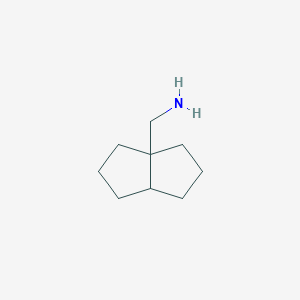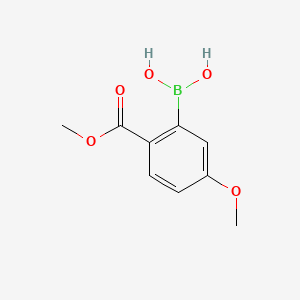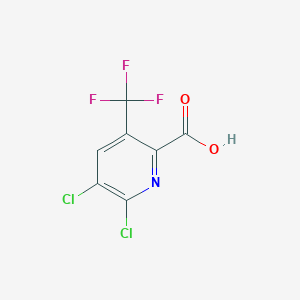
2-(3-azetidinyloxy)-4-methoxyPyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-azetidinyloxy)-4-methoxyPyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an azetidine ring attached to the pyridine core, along with a methoxy group at the 4-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 2-(3-azetidinyloxy)-4-methoxyPyridine typically involves the reaction of 4-methoxypyridine with azetidine derivatives under specific conditions. One common synthetic route includes the use of azetidine-3-ol as a starting material, which undergoes a nucleophilic substitution reaction with 4-methoxypyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
2-(3-azetidinyloxy)-4-methoxyPyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridine core, leading to the formation of various substituted products.
Applications De Recherche Scientifique
2-(3-azetidinyloxy)-4-methoxyPyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 2-(3-azetidinyloxy)-4-methoxyPyridine involves its interaction with specific molecular targets in biological systems. The azetidine ring and the methoxy group play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
2-(3-azetidinyloxy)-4-methoxyPyridine can be compared with other pyridine derivatives and azetidine-containing compounds. Similar compounds include:
2-(3-azetidinyloxy)-4-bromopyridine: This compound has a bromine atom at the 4-position instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
2-(3-azetidinyloxy)-6-chloropyrazine: The presence of a chloropyrazine ring instead of a methoxypyridine ring can result in distinct properties and applications.
3-(azetidinyloxy)pyridine dihydrochloride: This compound has a similar structure but exists as a dihydrochloride salt, which can affect its solubility and stability.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-4-methoxypyridine |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-2-3-11-9(4-7)13-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |
Clé InChI |
FLMABZLVNBMDKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1)OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)


![2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13475864.png)
![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)

![2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13475870.png)




![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)
![1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13475912.png)
